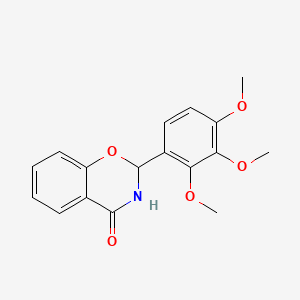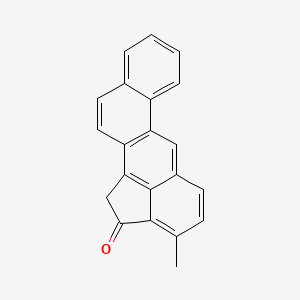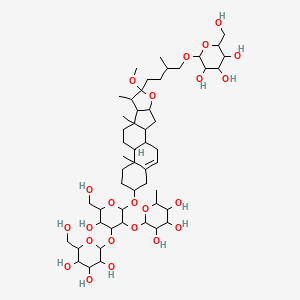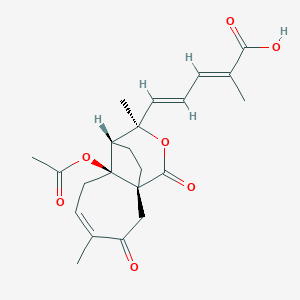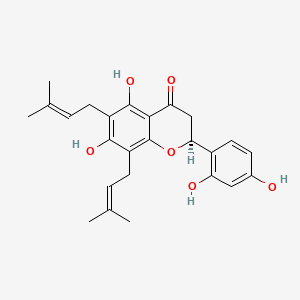
Kushenol E
描述
苦参醇 E 是一种从苦参根中分离得到的黄酮类化合物。它以其显著的抗癌活性及其作为吲哚胺 2,3-双加氧酶-1 (IDO1) 的非竞争性抑制剂而闻名。 该化合物因其潜在的治疗应用,特别是在癌症治疗方面,而受到科学界的关注 .
作用机制
苦参醇 E 主要通过抑制吲哚胺 2,3-双加氧酶-1 (IDO1) 来发挥其作用。这种酶在犬尿氨酸途径中氨基酸色氨酸的分解代谢中起着至关重要的作用。通过抑制 IDO1,苦参醇 E 减少了犬尿氨酸及其代谢产物的产生,这些代谢产物已知会抑制免疫反应并促进肿瘤生长。 苦参醇 E 对 IDO1 的抑制导致增强的免疫活性并减少肿瘤进展 .
生化分析
Biochemical Properties
Kushenol E plays a crucial role in biochemical reactions, particularly due to its antioxidant properties. It interacts with reactive oxygen species (ROS) and peroxynitrite, neutralizing these harmful molecules and preventing oxidative stress . Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a protein complex involved in inflammatory responses . This interaction suggests that this compound can modulate inflammatory pathways, making it a potential candidate for anti-inflammatory therapies.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the generation of intracellular ROS, thereby protecting cells from oxidative damage . Furthermore, it modulates the expression of genes involved in antioxidant defense and inflammatory responses, contributing to its protective effects on cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. This compound binds to and inhibits the activity of enzymes involved in ROS production, thereby reducing oxidative stress . Additionally, it can activate antioxidant enzymes, enhancing the cellular antioxidant defense system. This compound also affects gene expression by modulating transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, maintaining its antioxidant and anti-inflammatory properties over extended periods . Long-term studies have shown that this compound can provide sustained protection against oxidative stress and inflammation, highlighting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antioxidant and anti-inflammatory effects without causing toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and disruption of normal cellular functions. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which play critical roles in detoxifying ROS . Additionally, this compound can modulate the levels of metabolites involved in oxidative stress and inflammation, further contributing to its protective effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects . The distribution of this compound within tissues is influenced by its chemical properties, such as lipophilicity, which allows it to accumulate in lipid-rich regions and cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize to cellular compartments such as the mitochondria and endoplasmic reticulum, where it can directly interact with ROS and other biomolecules involved in oxidative stress . The targeting of this compound to these compartments is facilitated by post-translational modifications and targeting signals that direct its localization.
准备方法
合成路线和反应条件
苦参醇 E 通常从天然来源中分离,特别是从苦参根中。 提取过程涉及使用甲醇或乙醇等有机溶剂获得粗提物,然后通过色谱技术纯化该化合物 .
工业生产方法
目前,苦参醇 E 没有广泛建立的工业生产方法。该化合物主要通过从天然来源中提取获得。合成生物学和化学合成的进步可能为未来更有效率的生产方法铺平道路。
化学反应分析
反应类型
苦参醇 E 会经历各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢,导致形成氧化衍生物。
还原: 这种反应涉及添加氢或去除氧,导致形成还原衍生物。
取代: 这种反应涉及用另一个官能团取代一个官能团,导致形成取代衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 常用的试剂包括卤素和亲核试剂,在各种条件下。
形成的主要产物
科学研究应用
苦参醇 E 具有广泛的科学研究应用,包括:
相似化合物的比较
苦参醇 E 属于从苦参中分离得到的黄酮类化合物。类似化合物包括:
苦参醇 C: 另一种具有抗炎和抗氧化特性的黄酮类化合物.
泻叶酮 E: 一种具有酪氨酸酶抑制活性的黄酮类化合物.
苦参黄酮 G: 一种具有抗氧化活性的黄酮类化合物.
苦参酮: 一种具有抗癌特性的黄酮类化合物.
属性
IUPAC Name |
(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-8-17-23(29)18(9-6-14(3)4)25-22(24(17)30)20(28)12-21(31-25)16-10-7-15(26)11-19(16)27/h5-7,10-11,21,26-27,29-30H,8-9,12H2,1-4H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEYEFPSJPSRRA-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912859 | |
| Record name | 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99119-72-9 | |
| Record name | Kushenol E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99119-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flemiphilippinin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099119729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KUSHENOL E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5JUH7PH28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for Kushenol E?
A1: this compound, a prenylated flavonoid, has demonstrated various biological activities in in vitro and in silico studies. These include:
- Antibacterial Activity: this compound exhibits modest antibacterial activity against Acinetobacter baumannii. []
- Aldose Reductase Inhibition: This compound shows potent inhibitory activity against both rat lens aldose reductase (RLAR) and human recombinant aldose reductase (HRAR), suggesting potential for managing diabetic complications. []
- Inhibition of Advanced Glycation End-products (AGEs): this compound demonstrates promising inhibitory effects on AGE formation, further supporting its potential in addressing diabetic complications. []
- Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: this compound acts as a non-competitive inhibitor of IDO1, an enzyme implicated in tumor immune evasion, suggesting potential for cancer immunotherapy. []
- Antioxidant Activity: While not as potent as some other prenylated flavonoids, this compound displays significant antioxidant potential in assays measuring ABTS radical scavenging, peroxynitrite scavenging, and total reactive oxygen species (ROS) inhibition. []
Q2: How does this compound interact with Indoleamine 2,3-dioxygenase 1 (IDO1)?
A2: this compound has been identified as a non-competitive inhibitor of IDO1. [] While the exact binding site remains to be fully elucidated, kinetic analyses, thermal stability assays, and surface plasmon resonance (SPR) studies confirm its interaction with IDO1. [] Molecular docking simulations and mutagenesis assays are being employed to further characterize the structural details of this interaction. []
Q3: Does the structure of this compound influence its biological activity?
A3: While specific structure-activity relationship (SAR) studies focusing solely on this compound are limited, research on related prenylated flavonoids from Sophora flavescens provides some insights:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


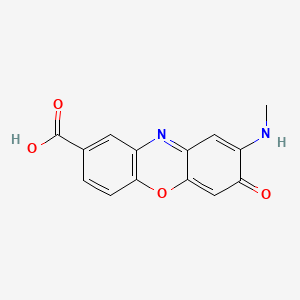
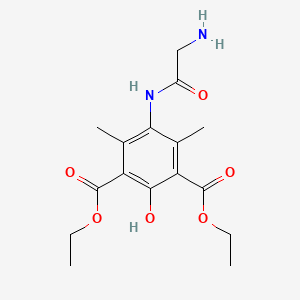
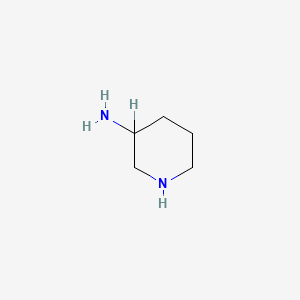
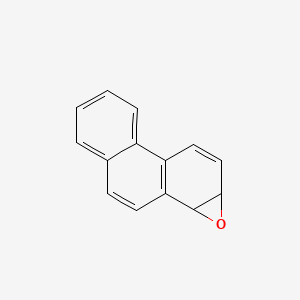


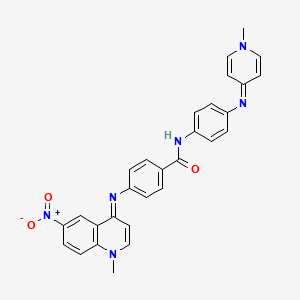
![4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide](/img/structure/B1201153.png)
![5-(4-Methoxyphenyl)-7-(4-methylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1201154.png)
